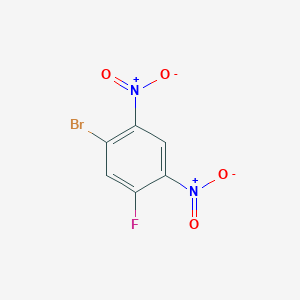

1-Bromo-5-fluoro-2,4-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10237. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNYTDLCDYDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278830 | |

| Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-91-9 | |

| Record name | 400-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4,6-dinitrofluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-5-fluoro-2,4-dinitrobenzene. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated and nitrated aromatic compound. Its physical and chemical properties are summarized in the table below. While some data for this specific molecule is available, other properties have been estimated based on structurally similar compounds.

| Property | Value | Source/Reference |

| CAS Number | 400-91-9 | [1] |

| Molecular Formula | C₆H₂BrFN₂O₄ | [2] |

| Molecular Weight | 265.00 g/mol | [2] |

| Melting Point | 92 °C | [2] |

| Boiling Point | Not experimentally determined. Estimated to be >200 °C. | Inferred from similar compounds |

| Density | Not experimentally determined. | |

| Solubility | Insoluble in water. Soluble in common organic solvents like acetone, chloroform, and ethyl acetate. | Inferred from similar compounds |

| Appearance | Expected to be a yellow crystalline solid. | Inferred from similar compounds |

Synthesis and Experimental Protocols

A general experimental protocol for the nitration of an activated aromatic ring is provided below. Caution: This is a generalized procedure and requires optimization for the specific substrate.

Reaction: Nitration of a substituted benzene ring.

Reagents:

-

Substituted benzene precursor (e.g., 1-bromo-3-fluorobenzene)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add the substituted benzene precursor to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the benzene precursor in sulfuric acid, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Below is a DOT script for a logical workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the presence of two strong electron-withdrawing nitro groups and two halogen atoms on the benzene ring. This substitution pattern makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAг) reactions.

The nitro groups at positions 2 and 4 strongly activate the ring towards nucleophilic attack, particularly at the carbon atoms bearing the halogen leaving groups (bromine at C1 and fluorine at C5). The general mechanism for SNAr reactions is a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.

The relative reactivity of the C-Br and C-F bonds towards nucleophilic displacement will depend on the nature of the nucleophile and the reaction conditions. Generally, the C-F bond is more polarized and can be a better leaving group in SNAr reactions than the C-Br bond, especially with hard nucleophiles.

A DOT script illustrating the general mechanism of nucleophilic aromatic substitution is provided below.

References

An In-depth Technical Guide to 1-Bromo-5-fluoro-2,4-dinitrobenzene

CAS Number: 400-91-9

This technical guide provides a comprehensive overview of 1-Bromo-5-fluoro-2,4-dinitrobenzene, a halogenated nitroaromatic compound of significant interest to researchers in organic synthesis, biochemistry, and drug development. This document details its chemical and physical properties, a plausible synthetic route, characteristic reactivity, key applications, and relevant safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below. The presence of two strong electron-withdrawing nitro groups, along with two halogen substituents, defines its high reactivity towards nucleophiles.

| Property | Value | Reference(s) |

| CAS Number | 400-91-9 | N/A |

| Molecular Formula | C₆H₂BrFN₂O₄ | [1] |

| Molecular Weight | 265.00 g/mol | [1] |

| Melting Point | 92 °C | [1] |

| Boiling Point | Estimated: ~288-300 °C | [2] |

| Appearance | Yellow crystalline solid (predicted) | [2] |

| Solubility | Predicted to be insoluble in water; soluble in moderately polar organic solvents like chloroform, acetone, and ethanol. | [3] |

Synthesis

Proposed Synthetic Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, cool 1-bromo-3-fluorobenzene in an excess of concentrated sulfuric acid (H₂SO₄) to 0°C using an ice bath.

-

Nitration: Slowly add a stoichiometric excess of fuming nitric acid (HNO₃) dropwise to the stirred solution, ensuring the internal temperature is maintained below 10°C. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash it thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Caption: Proposed synthesis of this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The key feature of this compound's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) . Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of two powerful electron-withdrawing nitro groups at the ortho and para positions to the halogens drastically reduces the electron density of the benzene ring, making it highly electrophilic and thus activated for nucleophilic attack.[7][8]

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

-

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, either Br or F), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][9] The negative charge is delocalized onto the electron-withdrawing nitro groups, which is a key stabilizing factor for this intermediate.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. Both bromide and fluoride are good leaving groups in this context.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Research and Drug Development

Halogenated dinitrobenzenes are versatile reagents in biochemical research and serve as building blocks in medicinal chemistry.

Substrate for Glutathione S-Transferase (GST) Assays

Glutathione S-transferases (GSTs) are a family of enzymes crucial for cellular detoxification.[10] They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of xenobiotic and toxic compounds. The activity of GST enzymes is a key biomarker for cellular health, oxidative stress, and liver function.[10]

Compounds like 1-chloro-2,4-dinitrobenzene (CDNB) are standard substrates used to measure GST activity.[10][11] this compound can serve a similar function. The GST-catalyzed reaction involves the nucleophilic attack of the thiolate group of glutathione on the electron-deficient aromatic ring, displacing one of the halogen leaving groups. The resulting conjugate can be monitored spectrophotometrically, typically by observing the increase in absorbance at 340 nm.[12]

Reagent for Peptide and Protein Analysis

The related compound, 1-fluoro-2,4-dinitrobenzene (FDNB), is famously known as Sanger's Reagent. It was used by Frederick Sanger in his Nobel Prize-winning work to determine the N-terminal amino acid of polypeptide chains, which was a foundational step in protein sequencing.[13] The reagent reacts with the free amino group at the N-terminus of a protein. This compound, with its reactive halogen sites, could potentially be used in similar derivatization applications for labeling primary and secondary amines in biological molecules.

Intermediate in Pharmaceutical Synthesis

The dinitrophenyl moiety is a common structural motif in various biologically active compounds. The high reactivity of this compound in SₙAr reactions makes it a valuable intermediate for constructing more complex molecules. By carefully choosing the nucleophile, researchers can introduce a wide variety of functional groups, building molecular scaffolds for potential drug candidates. The fluorine atom, in particular, is a "magic bullet" in drug design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.

Experimental Protocols

The following is a representative protocol for a colorimetric assay to determine GST activity, adapted for use with a substrate like this compound.

Glutathione S-Transferase (GST) Activity Assay

Principle: The enzymatic conjugation of reduced glutathione (GSH) to this compound is monitored by the increase in absorbance of the resulting thioether conjugate at 340 nm.[11][12] The rate of this increase is directly proportional to the GST activity in the sample.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 6.5

-

Substrate Stock Solution: 30 mM this compound in 95% ethanol (prepare fresh).

-

75 mM Reduced Glutathione (GSH) solution in buffer (prepare fresh).[11]

-

Sample containing GST enzyme (e.g., cell lysate, purified enzyme).

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Prepare Assay Cocktail: For each reaction, prepare an assay cocktail by mixing the buffer, GSH solution, and substrate solution. A typical final concentration in a 1 mL reaction would be 1 mM substrate and 2.5 mM GSH.[11]

-

Equilibration: Pipette 900 µL of the assay cocktail into a cuvette and incubate at 25°C for 5 minutes to achieve thermal equilibrium.

-

Blank Measurement: For the blank cuvette, add 100 µL of buffer (without the enzyme) and set the spectrophotometer to zero at 340 nm.

-

Initiate Reaction: To the sample cuvette, add 100 µL of the enzyme-containing sample. Mix quickly by inversion.

-

Monitor Absorbance: Immediately begin recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Subtract the rate of the blank reaction from the sample reaction rate. Enzyme activity can be calculated using the molar extinction coefficient of the formed conjugate.

Caption: Workflow for a typical Glutathione S-transferase (GST) assay.

Spectroscopic Analysis

While specific spectra for this compound were not found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[14][15][16][17][18]

| Technique | Predicted Characteristics |

| ¹H NMR | The spectrum will show two signals in the aromatic region (approx. 8.0-9.0 ppm), each corresponding to one proton. Both signals will appear as doublets due to coupling with each other and potential smaller couplings to the fluorine atom. |

| ¹³C NMR | Expect six distinct signals for the aromatic carbons. The carbons bonded to the nitro groups will be significantly downfield. The carbon bonded to bromine and fluorine will also be deshielded. |

| IR Spectroscopy | Strong characteristic absorption bands are expected for: • Asymmetric N-O stretching of the NO₂ groups (~1520-1560 cm⁻¹) • Symmetric N-O stretching of the NO₂ groups (~1340-1360 cm⁻¹) • C-Br stretching (~500-600 cm⁻¹) • C-F stretching (~1000-1300 cm⁻¹) |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 264 and 266. Common fragmentation patterns would involve the loss of NO₂ groups. |

Safety and Handling

Hazard Summary: Based on data for structurally similar compounds like 1-bromo-2,4-dinitrobenzene, this chemical should be handled as a hazardous substance.[15]

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory system.

-

Sensitization: May cause an allergic skin reaction (sensitization) upon repeated exposure.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

References

- 1. This compound [stenutz.eu]

- 2. 1-BROMO-2,4-DINITROBENZENE CAS#: 584-48-5 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 [chemicalbook.com]

- 5. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 6. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 14. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 15. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

- 17. 1,5-Difluoro-2,4-dinitrobenzene(327-92-4) 1H NMR spectrum [chemicalbook.com]

- 18. 1-BROMO-2,4-DINITROBENZENE(584-48-5)FT-IR [m.chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Bromo-5-fluoro-2,4-dinitrobenzene, a halogenated nitroaromatic compound of interest in chemical synthesis and biomedical research.

Core Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₂BrFN₂O₄. The benzene ring is substituted with one bromine atom, one fluorine atom, and two nitro groups. The presence of these functional groups, particularly the electron-withdrawing nitro groups and the halogen atoms, significantly influences the molecule's reactivity, making it a potentially valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this specific compound is not widely available in public databases, the following table summarizes its key identifiers and known properties. Spectroscopic data for closely related compounds are provided for comparative analysis.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 400-91-9 | [1][2] |

| Molecular Formula | C₆H₂BrFN₂O₄ | [1] |

| Molecular Weight | 264.99 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 92 °C | |

| Dipole Moment | 2.70 D | |

| Purity | Typically available at 98% purity | [1] |

Note: The melting point and dipole moment are reported from a single source and should be considered provisional until further experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from established methodologies for the nitration and halogenation of aromatic compounds. A general procedure would likely involve the dinitration of a bromofluorobenzene precursor.

Hypothetical Synthesis Protocol: Electrophilic Nitration

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.

Reaction:

Procedure:

-

Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, while cooling in an ice bath to maintain a low temperature.

-

Addition of Substrate: Slowly add the starting material, likely a bromofluorobenzene isomer such as 1-bromo-3-fluorobenzene, to the stirred nitrating mixture. The temperature should be carefully controlled to prevent runaway reactions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.

-

Purification: The crude product can be purified by filtration, washing with water to remove residual acids, and subsequent recrystallization from a suitable solvent like ethanol.

Potential Applications in Research and Drug Development

Halogenated nitrobenzenes are valuable reagents in organic synthesis and have been utilized in various research applications.

Use as a Chemical Probe and in Synthesis

The reactivity of the carbon-halogen bonds and the nitro groups allows for a range of chemical transformations. The bromine and fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups. The nitro groups can be reduced to amino groups, which are key functionalities in many biologically active molecules. This makes this compound a potential building block for the synthesis of novel pharmaceutical and agrochemical compounds.

Relevance in Drug Discovery

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Nitroaromatic compounds also have a history in drug development, with some exhibiting antimicrobial or other therapeutic properties.[4] While no specific biological activity has been reported for this compound, its structural motifs suggest it could be explored as an intermediate for novel therapeutics.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Potential Synthetic Workflow

Caption: A potential workflow for the synthesis and derivatization of the title compound.

References

An In-depth Technical Guide to the Proposed Synthesis of 1-Bromo-5-fluoro-2,4-dinitrobenzene

This technical guide outlines a proposed synthetic pathway for 1-Bromo-5-fluoro-2,4-dinitrobenzene, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a well-documented direct synthesis, this guide details a plausible route based on established principles of electrophilic aromatic substitution, specifically the dinitration of a suitable precursor.

Proposed Synthesis Pathway

The most viable pathway for the synthesis of this compound is the dinitration of 1-bromo-3-fluorobenzene. This precursor is commercially available. The regioselectivity of the nitration is directed by the ortho-, para-directing effects of the bromine and fluorine atoms. The strong electron-withdrawing nature of the nitro groups necessitates harsh reaction conditions for the introduction of the second nitro group.

The proposed two-step reaction is as follows:

-

Mononitration of 1-bromo-3-fluorobenzene: The first nitration is expected to yield a mixture of isomers, with the major product being 1-bromo-3-fluoro-4-nitrobenzene due to the directing effects of the halogens.

-

Second Nitration: The subsequent nitration of the mononitrated intermediate is anticipated to introduce a second nitro group at the 2-position, yielding the target molecule, this compound.

Core Experimental Protocols

The following is a detailed experimental protocol for the proposed dinitration of 1-bromo-3-fluorobenzene. This protocol is adapted from established procedures for the nitration of similar aromatic compounds.

Materials and Reagents:

-

1-bromo-3-fluorobenzene

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Distilled water

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ethanol or methanol for recrystallization

-

Dichloromethane or diethyl ether for extraction

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer with a stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

Step 1: Dinitration

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid (a common nitrating mixture, for instance, a 1:1 volume ratio). Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1-bromo-3-fluorobenzene dropwise from the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Maintain the temperature and continue stirring for several hours until the reaction is complete (as indicated by TLC).

Step 2: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with constant stirring.

-

A solid precipitate of the crude product should form. If an oil forms, extract the mixture with dichloromethane or diethyl ether.

-

Filter the solid product using a Büchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Further wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold distilled water.

-

Dry the crude product. If an extraction was performed, separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure product.

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis. The values are based on typical yields and conditions for analogous dinitration reactions of halobenzenes.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 1073-06-9 | Starting Material |

| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 7697-37-2 | Nitrating Agent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Catalyst |

| This compound | C₆H₂BrFN₂O₄ | 265.00 | 400-91-9 | Product |

Table 2: Experimental Parameters and Expected Outcomes

| Parameter | Value | Reference/Justification |

| Molar Ratio (Substrate:HNO₃) | 1 : 2.5 | Sufficient excess of nitrating agent for dinitration. |

| Reaction Temperature | 0-10 °C (addition), 80-90 °C (reaction) | Initial cooling to control exothermicity, followed by heating to promote dinitration. |

| Reaction Time | 4-6 hours | Typical duration for dinitration reactions. |

| Expected Yield | 60-75% | Based on yields for the dinitration of bromobenzene. |

| Physical Appearance | Yellow crystalline solid | Typical for dinitroaromatic compounds. |

| Melting Point | 70-73 °C (for 2,4-dinitrobromobenzene) | The target molecule's melting point may be in a similar range. |

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Caption: Proposed two-step synthesis of this compound.

Caption: General experimental workflow for the synthesis.

The Reactivity of 1-Bromo-5-fluoro-2,4-dinitrobenzene with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 1-bromo-5-fluoro-2,4-dinitrobenzene with primary amines. The document outlines the core chemical principles, regioselectivity, reaction kinetics, and detailed experimental protocols relevant to professionals in organic synthesis and medicinal chemistry.

Core Principles of Reactivity: The Addition-Elimination Mechanism

The reaction between this compound and primary amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from SN1 or SN2 reactions observed in aliphatic chemistry.

The key features of this mechanism are:

-

Activation by Electron-Withdrawing Groups (EWGs) : The reaction is contingent on the presence of strong electron-withdrawing groups, such as the two nitro (NO₂) groups, positioned ortho and/or para to a potential leaving group. These groups powerfully decrease the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile.[1][2]

-

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex : A primary amine (R-NH₂) acts as the nucleophile, attacking the electron-deficient carbon atom bearing a halogen. This initial attack is typically the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2][3] The stability of this complex is crucial, and it is significantly enhanced by the ability of the ortho and para nitro groups to delocalize the negative charge.

-

Step 2: Elimination and Restoration of Aromaticity : In the second, typically faster step, the leaving group (a halide ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring, yielding the final substituted product.[3]

Regioselectivity: The Decisive Role of Nitro Group Positioning

A critical aspect of the reactivity of this compound is regioselectivity —determining which halogen, bromine or fluorine, is displaced. The outcome is dictated by the degree of activation conferred by the two nitro groups.

-

Activation of the C1-Br Position : The bromine atom at the C1 position is ortho to the nitro group at C2 and para to the nitro group at C4. Both ortho and para positions provide powerful activation by allowing for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.

-

Activation of the C5-F Position : The fluorine atom at the C5 position is ortho to the nitro group at C4 but meta to the nitro group at C2. A meta nitro group has a much weaker activating effect because it cannot directly participate in resonance delocalization of the negative charge from the site of attack.[2][4]

Quantitative Data and Reactivity Trends

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively published, the following table summarizes the key principles and expected reactivity trends based on established SNAr behavior.

| Parameter | Factor 1: Regioselectivity | Factor 2: Amine Nucleophilicity | Factor 3: Steric Hindrance |

| Description | Compares the relative reactivity of the two halogenated positions on the benzene ring. | Describes the effect of the primary amine's electronic properties on the reaction rate. | Describes the effect of the primary amine's structure on the reaction rate. |

| Observation | Rate(C1-Br) >> Rate(C5-F) | Rate increases with amine basicity (nucleophilicity). For example, Butylamine > Aniline. | Rate decreases as steric bulk around the nitrogen atom increases. For example, n-Butylamine > tert-Butylamine.[5] |

| Justification | The C1 position is strongly activated by both ortho and para nitro groups. The C5 position is only strongly activated by one ortho nitro group.[2][4] | More basic amines are stronger nucleophiles and attack the electrophilic ring carbon more readily. | Bulky groups on the amine hinder its approach to the reaction center, slowing the formation of the Meisenheimer complex.[5] |

Detailed Experimental Protocol

This section provides a representative, generalized protocol for the synthesis of an N-substituted-5-fluoro-2,4-dinitroaniline from this compound and a primary amine.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine, n-butylamine) (1.1 - 1.5 eq)

-

Non-nucleophilic base (e.g., triethylamine, DIPEA) (1.5 - 2.0 eq) (Optional, but recommended to scavenge HBr)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF, or THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., 5-10 mL of ethanol per mmol of substrate).

-

Addition of Reagents : To the stirring solution, add the primary amine (1.1 eq). If the amine salt is used or if the amine is not in large excess, add a non-nucleophilic base (1.5 eq) to neutralize the HBr generated during the reaction.

-

Reaction Monitoring : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of a new, typically yellow-orange, product spot.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the hydrobromide salt of the base) has formed, it can be filtered off. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction : Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM (20-30 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and then with brine (1 x 20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : The crude product, typically a yellow or orange solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Visualizations

Reaction Mechanism

Caption: SNAr mechanism for the reaction of this compound with a primary amine.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of the target product.

References

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzene, 1-bromo-2,4-dinitro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-5-fluoro-2,4-dinitrobenzene in Methanol and Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-Bromo-5-fluoro-2,4-dinitrobenzene in two common organic solvents: methanol and acetonitrile. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes qualitative and quantitative solubility data for structurally similar compounds to provide a foundational understanding. Furthermore, it outlines a standard experimental protocol for the quantitative determination of solubility and presents a relevant biochemical workflow involving a closely related compound.

Solubility Data

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Methanol | Data not available | - | Expected to be soluble based on structural analogs. |

| Acetonitrile | Data not available | - | Expected to be soluble based on structural analogs. | |

| 1-Bromo-2,4-dinitrobenzene | Methanol | Slightly soluble[1][2] | Not specified | Indicates some interaction with polar protic solvents. |

| Chloroform | Soluble[1] | Not specified | ||

| Water | Partly miscible/Slightly soluble[1][2][3][4] | Not specified | ||

| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Chloroform | 100 mg/mL[5][6] | Not specified | High solubility in a moderately polar solvent. |

| Ethanol | Soluble[7][8] | Not specified | Good solubility in a polar protic solvent. | |

| Acetone | Soluble[7][8] | Not specified | Good solubility in a polar aprotic solvent. | |

| Benzene | Soluble[5][6][9] | Not specified | ||

| Ether | Soluble[5][6][9] | Not specified | ||

| Propylene Glycol | Soluble[5][6][9] | Not specified | ||

| Water | 400 mg/L | 25[10] | Limited aqueous solubility. |

Experimental Protocol: Quantitative Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method [11]. This protocol can be adapted to determine the solubility of this compound in methanol and acetonitrile.

Methodology: Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent (methanol or acetonitrile) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient duration to allow the system to reach equilibrium. This period is typically between 24 and 72 hours and should be determined empirically by testing the supernatant concentration at different time points until it becomes constant[11].

-

Phase Separation: After equilibration, allow the vials to rest, permitting the undissolved solid to sediment. For finer particles, centrifugation can be employed to achieve a clear separation of the solid and liquid phases[11].

-

Sample Collection and Filtration: Carefully extract a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved microparticles[11].

-

Dilution: Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification[11].

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Visualizations: Workflows and Logical Relationships

As no specific signaling pathways involving this compound are documented, a logical workflow for the experimental determination of its solubility is presented. Additionally, a diagram illustrating the well-established biochemical application of the closely related Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) is provided as a relevant example of the reactivity of this class of compounds for the target audience.

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

The fluorinated analog, 1-Fluoro-2,4-dinitrobenzene, is famously known as Sanger's Reagent. It is used to identify the N-terminal amino acid of a polypeptide chain, a critical step in protein sequencing[12][13][14][15]. The workflow for this biochemical application is as follows:

Caption: The workflow of Sanger's method for identifying the N-terminal amino acid of a polypeptide.

References

- 1. 1-BROMO-2,4-DINITROBENZENE CAS#: 584-48-5 [m.chemicalbook.com]

- 2. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]

- 3. 1-Bromo-2,4-dinitrobenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 10. 1-Fluoro-2,4-dinitrobenzene | CAS#:70-34-8 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. quora.com [quora.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. chem.ucla.edu [chem.ucla.edu]

A Technical Deep Dive: 1-Bromo-5-fluoro-2,4-dinitrobenzene versus Sanger's Reagent for N-Terminal Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the established Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and a potential, lesser-known analogue, 1-Bromo-5-fluoro-2,4-dinitrobenzene, for the critical application of N-terminal amino acid analysis in protein and peptide characterization. This document outlines the core chemical principles, experimental protocols, and a theoretical evaluation of their comparative reactivity.

Introduction: The Significance of N-Terminal Sequencing

The determination of the N-terminal amino acid of a protein is a fundamental technique in proteomics and a crucial step in protein sequencing and identification. The pioneering work of Frederick Sanger in sequencing insulin laid the foundation for molecular biology, earning him the Nobel Prize in Chemistry in 1958. His method relied on the chemical derivatization of the free α-amino group of the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent.[1][2][3] This process allows for the identification of the initial amino acid in a polypeptide chain, providing valuable information about protein identity, structure, and function.

Sanger's Reagent: The Gold Standard

Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), is a chemical used to label the N-terminal amino acid of a polypeptide chain.[3] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic N-terminal α-amino group of the peptide attacks the electron-deficient carbon atom of the benzene ring to which the fluorine atom is attached.[2] The presence of two strongly electron-withdrawing nitro groups ortho and para to the fluorine atom activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

Chemical Properties and Reaction Mechanism

The key to the effectiveness of Sanger's reagent is the lability of the fluorine atom as a leaving group in the context of an SNAr reaction. Counterintuitively, in this specific reaction mechanism, fluoride is a better leaving group than bromide or chloride. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by the amino group.

The overall reaction can be summarized as follows:

-

Derivatization: The N-terminal amino group of the peptide reacts with FDNB under mildly alkaline conditions to form a dinitrophenyl (DNP) derivative of the peptide.

-

Hydrolysis: The peptide bonds of the DNP-peptide are then hydrolyzed, typically using strong acid (e.g., 6M HCl), which breaks the polypeptide into its constituent amino acids. The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.

-

Identification: The resulting DNP-amino acid, which is typically yellow, is then identified by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4][5]

The following diagram illustrates the reaction of Sanger's reagent with the N-terminus of a peptide.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. youtube.com [youtube.com]

- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some effective solvent systems for the rapid resolution of DNP-amino acids by thin-layer chromatography | Semantic Scholar [semanticscholar.org]

The Evolving Role of Dinitrobenzene-Based Reagents in Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics, the precise characterization of proteins is paramount to understanding cellular function and disease. Chemical labeling of proteins, followed by mass spectrometry, is a cornerstone of this field. This technical guide delves into the applications of dinitrobenzene-based reagents, specifically focusing on the principles and methodologies established by the foundational reagent, 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's Reagent. While this guide will focus on the well-documented applications of DNFB, the principles outlined are broadly applicable to analogous compounds like 1-Bromo-5-fluoro-2,4-dinitrobenzene, for which specific proteomics applications are less documented.

The primary and most celebrated application of DNFB in proteomics is the determination of the N-terminal amino acid of a polypeptide chain. This method, pioneered by Frederick Sanger in his work to sequence insulin, laid the groundwork for modern protein sequencing techniques. The core principle involves the chemical labeling of the free amino group at the N-terminus of a protein, followed by hydrolysis and identification of the labeled amino acid.

Core Application: N-Terminal Amino Acid Analysis

The reaction of DNFB with a polypeptide is a nucleophilic aromatic substitution. The free α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient benzene ring of DNFB, which is activated by the two nitro groups. This results in the formation of a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid. Subsequent acid hydrolysis breaks all the peptide bonds, leaving a mixture of free amino acids and the DNP-labeled N-terminal amino acid. The DNP-amino acid is yellow and can be identified by chromatography.

Experimental Workflow for N-Terminal Analysis

The overall workflow for N-terminal amino acid identification using DNFB can be broken down into three key stages: labeling, hydrolysis, and analysis.

Detailed Experimental Protocol

The following is a generalized protocol for the N-terminal labeling of a protein using DNFB. Researchers should optimize concentrations and incubation times for their specific protein of interest.

Materials:

-

Purified protein sample

-

1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., in ethanol)

-

Sodium bicarbonate buffer (pH ~8.5)

-

Hydrochloric acid (6M)

-

Ether or other organic solvent for extraction

-

High-Performance Liquid Chromatography (HPLC) system

-

Amino acid standards and DNP-amino acid standards

Procedure:

-

Protein Solubilization: Dissolve the purified protein in a suitable buffer, such as sodium bicarbonate, to maintain a slightly alkaline pH. This ensures that the N-terminal α-amino group is deprotonated and thus more nucleophilic.

-

Labeling Reaction:

-

Add an excess of DNFB solution to the protein solution.

-

Incubate the mixture at room temperature for approximately 2 hours with gentle agitation. The reaction results in the formation of a DNP-protein conjugate, which may precipitate as a yellow powder.

-

-

Purification of DNP-Protein:

-

Precipitate the DNP-protein by adjusting the pH or by adding an organic solvent.

-

Wash the precipitate with water, followed by ethanol and ether to remove unreacted DNFB and other impurities.

-

Air-dry the purified DNP-protein.

-

-

Acid Hydrolysis:

-

Resuspend the DNP-protein in 6M HCl.

-

Seal the reaction vessel and heat at 110°C for 18-24 hours to completely hydrolyze the peptide bonds.

-

-

Extraction of DNP-Amino Acid:

-

After hydrolysis, the solution will contain the DNP-N-terminal amino acid and free amino acids.

-

Extract the DNP-amino acid with an organic solvent like ether. The DNP-amino acid will partition into the organic phase, while the free amino acids will remain in the aqueous phase.

-

-

Analysis:

-

Evaporate the organic solvent to obtain the purified DNP-amino acid.

-

Redissolve the DNP-amino acid in a suitable solvent for analysis.

-

Analyze the sample by HPLC, comparing the retention time to that of known DNP-amino acid standards to identify the N-terminal residue.

-

For unambiguous identification, the fraction corresponding to the DNP-amino acid can be collected and further analyzed by mass spectrometry.

-

Data Presentation

The results of an N-terminal analysis experiment are typically presented in a tabular format, comparing the chromatographic properties of the unknown sample with those of standards.

| Sample | Retention Time (min) | Identified N-terminal Amino Acid |

| DNP-Alanine Standard | 8.5 | Alanine |

| DNP-Glycine Standard | 7.2 | Glycine |

| DNP-Leucine Standard | 12.1 | Leucine |

| Experimental Sample | 7.2 | Glycine |

Logical Relationships in Proteomics Analysis

The application of reagents like DNFB fits into a broader logical workflow in proteomics, often aimed at characterizing an unknown protein or confirming the identity and integrity of a recombinant protein.

Concluding Remarks

While newer, more sensitive methods for N-terminal sequencing, such as Edman degradation and mass spectrometry-based approaches, have been developed, the principles established by Sanger using 1-Fluoro-2,4-dinitrobenzene remain a fundamental concept in proteomics. The chemical logic of specifically targeting and modifying a functional group on a protein for subsequent analysis is a recurring theme in the development of proteomics reagents and workflows. For researchers in drug development, confirming the N-terminus of a recombinant protein therapeutic is a critical quality control step, and understanding the chemistry of reagents like DNFB provides a solid foundation for appreciating the evolution and application of modern analytical techniques. The methodologies described herein for DNFB are anticipated to be largely transferable to other halo-dinitrobenzene reagents, with adjustments to reaction conditions likely being necessary to account for differences in reactivity.

Methodological & Application

Application Notes and Protocols for the Derivatization of Amino Acids with 1-Bromo-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of research in numerous fields, including proteomics, drug discovery, and clinical diagnostics. Pre-column derivatization of amino acids followed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a widely adopted strategy to enhance the sensitivity and chromatographic separation of these analytes. 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a robust derivatizing agent that reacts with the primary and secondary amino groups of amino acids. This reaction, a nucleophilic aromatic substitution, is facilitated by the two electron-withdrawing nitro groups on the benzene ring. The resulting dinitrophenyl (DNP) derivatives are chromophoric, allowing for sensitive UV detection, and can also be readily analyzed by mass spectrometry.

This document provides a comprehensive protocol for the derivatization of amino acids with BFDNB, along with a detailed method for their subsequent analysis by HPLC with UV detection. The information presented is intended to serve as a foundational method that can be further optimized to meet specific experimental requirements.

Reaction Mechanism

The derivatization of amino acids with this compound proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks the electron-deficient carbon atom of the BFDNB that is bonded to the bromine atom. Bromine is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the two nitro groups. The reaction is typically carried out under basic conditions to ensure that the amino group is deprotonated and thus more nucleophilic.

Experimental Protocols

I. Sample Preparation

For accurate amino acid analysis, proper sample preparation is crucial to remove interfering substances.[1]

-

Protein Hydrolysis (if applicable):

-

To analyze the amino acid composition of a protein, it must first be hydrolyzed into its constituent amino acids.

-

A common method is acid hydrolysis: incubate the protein sample in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.[2]

-

After hydrolysis, remove the acid by evaporation under vacuum.

-

Reconstitute the dried amino acid residue in a suitable buffer, such as 0.1 M HCl.

-

-

Deproteinization of Biological Fluids (e.g., Plasma, Serum):

-

To analyze free amino acids in biological fluids, proteins must be removed to prevent interference.

-

A common method is acid precipitation: add an equal volume of 10% trichloroacetic acid (TCA) to the sample.[2]

-

Vortex the mixture and incubate on ice for 15 minutes.

-

Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated protein.[2]

-

The supernatant containing the free amino acids can then be used for derivatization.

-

II. Derivatization Protocol

This protocol is based on established methods for similar derivatizing agents and provides a solid starting point for optimization.[3][4]

Reagents and Materials:

-

Amino acid standard mixture or prepared sample

-

This compound (BFDNB) solution: 10 mg/mL in acetonitrile

-

Borate Buffer: 0.1 M, pH 9.0

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

Procedure:

-

To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of the 10 mg/mL BFDNB solution in acetonitrile.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath.[3]

-

After incubation, cool the reaction mixture to room temperature.

-

The sample is now ready for HPLC or UPLC-MS analysis. If necessary, the sample can be diluted with the initial mobile phase.

HPLC Method for Analysis of BFDNB-Derivatized Amino Acids

The following HPLC method is a recommended starting point for the separation of BFDNB-amino acid derivatives.[3]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 25 mM sodium acetate buffer, pH 5.5

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 340 nm[5]

-

Injection Volume: 20 µL

Gradient Elution Program:

| Time (minutes) | % Mobile Phase B (Acetonitrile) |

| 0 | 20 |

| 40 | 60 |

| 45 | 80 |

| 50 | 20 |

| 60 | 20 |

Data Presentation

The following tables present typical quantitative data that can be expected from the analysis of BFDNB-derivatized amino acids, based on the performance of similar derivatization agents.[3][6]

Table 1: Linearity and Range of Detection

| Amino Acid | Linearity Range (µM) | Correlation Coefficient (r²) |

| Aspartic Acid | 5 - 500 | > 0.998 |

| Glutamic Acid | 5 - 500 | > 0.998 |

| Serine | 5 - 500 | > 0.999 |

| Glycine | 10 - 1000 | > 0.997 |

| Alanine | 10 - 1000 | > 0.999 |

| Valine | 10 - 1000 | > 0.998 |

| Leucine | 10 - 1000 | > 0.999 |

| Phenylalanine | 5 - 500 | > 0.999 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Amino Acid | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| Aspartic Acid | 1.5 | 4.5 |

| Glutamic Acid | 1.2 | 3.6 |

| Serine | 2.0 | 6.0 |

| Glycine | 2.5 | 7.5 |

| Alanine | 2.1 | 6.3 |

| Valine | 1.8 | 5.4 |

| Leucine | 1.6 | 4.8 |

| Phenylalanine | 1.0 | 3.0 |

Table 3: Recovery and Precision

| Amino Acid | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| Aspartic Acid | 98.5 | < 3.0 | < 5.0 |

| Glutamic Acid | 99.2 | < 2.5 | < 4.5 |

| Serine | 97.8 | < 3.5 | < 5.5 |

| Glycine | 101.5 | < 4.0 | < 6.0 |

| Alanine | 100.8 | < 3.0 | < 5.0 |

| Valine | 99.5 | < 2.8 | < 4.8 |

| Leucine | 99.9 | < 2.5 | < 4.5 |

| Phenylalanine | 98.9 | < 2.0 | < 4.0 |

Workflow Diagram

The overall workflow for the analysis of amino acids using BFDNB derivatization is depicted below.

Conclusion

The protocol described provides a reliable and sensitive method for the quantitative analysis of amino acids using this compound as a derivatizing agent. The procedure is straightforward and utilizes standard laboratory equipment. The provided HPLC method offers a good starting point for the separation of the resulting derivatives. For enhanced sensitivity and specificity, the derivatized samples can also be analyzed by UPLC-MS/MS. Researchers are encouraged to optimize the derivatization and chromatographic conditions to suit their specific analytical needs and instrumentation.

References

- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for HPLC Analysis of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of peptides. Chemical derivatization of peptides with labeling reagents such as 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) can significantly enhance their detection by UV-Vis spectrophotometry. BFDNB reacts with the primary amino groups of peptides, including the N-terminus and the ε-amino group of lysine residues, to form a stable 2,4-dinitrophenyl (DNP) derivative. This DNP chromophore exhibits strong absorbance at approximately 340 nm, enabling sensitive detection of labeled peptides.

These application notes provide a detailed protocol for the labeling of peptides with BFDNB and their subsequent analysis by reverse-phase HPLC (RP-HPLC). The methodologies outlined are intended to guide researchers in developing robust and reliable analytical methods for their specific peptide of interest.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound (BFDNB)

This protocol is adapted from a method for labeling insulin with the similar Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and is suitable for other peptides.[1]

Materials:

-

Peptide of interest

-

This compound (BFDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water (HPLC grade)

-

Diethyl ether

-

Reaction vial

-

Stir plate and stir bar

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide and an equimolar amount of sodium bicarbonate in water to create a slightly alkaline solution (pH ~8-9). A typical concentration would be 0.5 g of peptide and 0.5 g of NaHCO₃ in 5 ml of water.[1]

-

BFDNB Solution Preparation: In a separate vial, prepare a solution of BFDNB in ethanol. For instance, add 0.5 ml of BFDNB to 10 ml of ethanol.[1]

-

Labeling Reaction: Slowly add the BFDNB solution to the peptide solution while gently stirring.

-

Incubation: Allow the reaction to proceed for approximately 2 hours at room temperature with continuous gentle mixing.[1] The reaction should be protected from light to prevent photodegradation of the DNP group.

-

Precipitation of Labeled Peptide: The BFDNB-labeled peptide, now a yellow DNP-peptide derivative, will precipitate out of the solution.[1]

-

Washing: Collect the precipitate by centrifugation. Wash the pellet sequentially with water, ethanol, and finally diethyl ether to remove unreacted BFDNB and other impurities.[1]

-

Drying: Air-dry the washed DNP-peptide pellet. The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of BFDNB-Labeled Peptides

This protocol outlines a general reverse-phase HPLC method for the analysis of BFDNB-labeled peptides.

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV-Vis detector.

-

A C18 reverse-phase column is recommended for peptide separations.

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

HPLC Conditions:

-

Detection Wavelength: 340 nm.[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used to elute peptides of varying hydrophobicities. An example gradient is provided in the table below.

Data Presentation

The following table provides an example of a gradient elution profile for the separation of BFDNB-labeled peptides. Actual retention times will vary depending on the specific peptide, HPLC system, and column used.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 45 | 55 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 95 | 5 |

| 60 | 95 | 5 |

Table 1: Example Gradient Elution Profile for HPLC Analysis.

The following table presents hypothetical retention time data for a set of BFDNB-labeled peptides to illustrate how quantitative data can be structured.

| Peptide | Sequence | Labeled Residue(s) | Retention Time (min) |

| Peptide 1 | G-A-V | N-terminus | 15.2 |

| Peptide 2 | G-A-L | N-terminus | 18.5 |

| Peptide 3 | G-A-K | N-terminus, Lys | 22.1 |

| Peptide 4 | Y-I-G-S-R | N-terminus | 25.8 |

| Peptide 5 | F-L-D-E-K | N-terminus, Lys | 30.4 |

Table 2: Hypothetical Retention Times of BFDNB-Labeled Peptides.

Mandatory Visualizations

Caption: Workflow for BFDNB labeling of peptides and subsequent HPLC analysis.

Caption: Principle of BFDNB labeling for HPLC-based peptide analysis.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with 1-Bromo-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical labeling of peptides is a cornerstone of modern quantitative proteomics, enabling accurate relative and absolute quantification of protein abundance. 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) is a valuable labeling reagent for mass spectrometry (MS)-based peptide analysis. This reagent reacts with the primary amino groups of peptides, specifically the N-terminus and the ε-amino group of lysine residues, introducing a dinitrophenyl (DNP) tag. This modification can enhance ionization efficiency and provides a predictable fragmentation pattern, aiding in peptide identification and quantification.

These application notes provide a detailed protocol for the labeling of peptides with BFDNB and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The included methodologies are intended to guide researchers in implementing this labeling strategy for quantitative proteomics studies.

Principle of BFDNB Labeling

BFDNB reacts with the nucleophilic primary amino groups of peptides in a process known as nucleophilic aromatic substitution. The bromine atom on the BFDNB molecule is displaced by the amino group, forming a stable covalent bond and attaching the 2,4-dinitrophenyl group to the peptide. The reaction is typically carried out under basic conditions to ensure the deprotonation of the amino groups, enhancing their nucleophilicity. The selectivity of the reaction for the N-terminus versus lysine residues can be influenced by controlling the pH of the reaction buffer. At a pH closer to the pKa of the N-terminal α-amino group (around 7-8), preferential labeling of the N-terminus can be achieved.

Experimental Protocols

Materials and Reagents

-

Peptide Sample: Purified protein digest or synthetic peptides.

-

This compound (BFDNB): High purity, suitable for chemical labeling.

-

Reaction Buffer: 50 mM sodium borate buffer, pH 8.5 (or other suitable basic buffer).

-

Quenching Solution: 5% (v/v) aqueous solution of 2-mercaptoethanol or other suitable quenching agent.

-

Solvents: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA).

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for peptide desalting and cleanup.

-

LC-MS/MS System: A high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Peptide Labeling Protocol

-

Sample Preparation: Ensure the peptide sample is free of primary amine-containing buffers (e.g., Tris, glycine) as these will compete with the peptides for BFDNB labeling. If necessary, perform a buffer exchange or desalting step using C18 SPE cartridges.

-

Reaction Setup:

-

Dissolve the peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a fresh stock solution of BFDNB in a compatible organic solvent like acetonitrile (e.g., 100 mM).

-

Add BFDNB to the peptide solution to achieve a final molar excess of the reagent (typically 5- to 10-fold excess over the total number of amino groups).

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically for specific peptides or complex mixtures.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted BFDNB. Incubate for an additional 30 minutes.

-

Sample Cleanup: Remove excess reagents and byproducts by desalting the labeled peptide sample using C18 SPE cartridges.

-

Condition the C18 cartridge with ACN followed by equilibration with 0.1% FA in water.

-

Load the quenched reaction mixture onto the cartridge.

-

Wash the cartridge with 0.1% FA in water to remove salts and hydrophilic impurities.

-

Elute the labeled peptides with a solution of 50-80% ACN containing 0.1% FA.

-

-

Sample Concentration: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60-90 minutes is a good starting point for complex peptide mixtures.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ion electrospray ionization (ESI).

-

MS1 Scan: Acquire full scan mass spectra over a mass range appropriate for the expected labeled peptides (e.g., m/z 350-1500).

-

MS/MS Scans: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Alternatively, a data-independent acquisition (DIA) or parallel reaction monitoring (PRM) approach can be used for targeted quantification.

-

Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are typically used. The dinitrophenyl group can produce characteristic fragment ions upon dissociation.

-

Data Presentation

Table 1: Relative Quantification of BFDNB-Labeled Peptides

| Peptide Sequence | Protein | Modification Site | Ratio (Treated/Control) | p-value |

| TIDEK(DNP)LNETLV | Protein A | Lysine | 2.5 | 0.012 |

| (DNP)VLTSSKTEKE | Protein B | N-terminus | 0.8 | 0.045 |

| YLGYLEQLLR(DNP) | Protein C | Arginine (mis-labeled) | N/A | N/A |

| ... | ... | ... | ... | ... |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for BFDNB labeling and mass spectrometry analysis of peptides.

Reaction Mechanism

Application Note: A Novel Approach to Protein Quantification Using 1-Bromo-5-fluoro-2,4-dinitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate determination of protein concentration is a cornerstone of biochemical and pharmaceutical research. While numerous methods exist, the development of novel reagents with unique properties remains an area of active investigation. This application note describes a theoretical framework for the use of 1-Bromo-5-fluoro-2,4-dinitrobenzene (BFDNB) as a reagent for protein quantification. This method is based on the well-established chemistry of the analogous Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB), which reacts with primary amino groups in proteins.[1][2] The proposed BFDNB assay aims to provide a straightforward and sensitive colorimetric method for determining protein concentration.

The underlying principle of this proposed assay is the nucleophilic aromatic substitution reaction between BFDNB and the free amino groups of a protein.[2] Primarily, BFDNB is expected to react with the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine residues. This covalent modification results in the formation of a dinitrophenyl (DNP) adduct, which imparts a characteristic yellow color that can be quantified spectrophotometrically.

Principle of the Assay

The reaction involves the nucleophilic attack of the protein's primary amino groups on the electron-deficient aromatic ring of BFDNB, leading to the displacement of the fluoride ion. The resulting dinitrophenyl-protein conjugate exhibits a distinct absorbance maximum, which is proportional to the number of labeled amino groups and, consequently, the protein concentration.

Experimental Protocols

Materials and Reagents

-

This compound (BFDNB)

-

Protein standards (e.g., Bovine Serum Albumin, BSA)

-

Unknown protein samples

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Solubilization Buffer: 1% Sodium Dodecyl Sulfate (SDS)

-

Spectrophotometer or microplate reader

Protocol 1: Standard Curve Preparation

-

Prepare Protein Standards: Prepare a series of protein standards with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 mg/mL) by diluting a stock solution of BSA in the Reaction Buffer.

-

Prepare BFDNB Solution: Prepare a 10 mM solution of BFDNB in a water-miscible organic solvent such as ethanol or acetonitrile. Caution: BFDNB is a potentially hazardous chemical. Handle with appropriate personal protective equipment.

-

Reaction Setup: In separate microcentrifuge tubes, add 100 µL of each protein standard and a blank (100 µL of Reaction Buffer without protein).

-

Initiate Reaction: Add 10 µL of the 10 mM BFDNB solution to each tube.

-

Incubation: Vortex the tubes gently and incubate at 37°C for 1 hour in the dark to allow for the reaction to proceed to completion.

-

Solubilization: Add 890 µL of Solubilization Buffer to each tube to bring the final volume to 1 mL and ensure the protein-DNP adduct is fully dissolved.

-

Absorbance Measurement: Measure the absorbance of each sample at the predetermined wavelength maximum for the DNP-protein adduct (hypothesized to be around 360-400 nm) using a spectrophotometer.

Protocol 2: Quantification of Unknown Protein Samples

-

Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the standard curve using the Reaction Buffer.

-